molecular formula C10H12FN B3142430 7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline CAS No. 50396-68-4

7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline

Cat. No. B3142430
CAS RN: 50396-68-4
M. Wt: 165.21 g/mol
InChI Key: BEADKVPMTBYQJG-UHFFFAOYSA-N
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Description

Isoquinolines are a type of heterocyclic aromatic organic compound. They are structurally similar to quinolines but have a different arrangement of atoms. Isoquinolines are found in a number of natural products and pharmaceuticals .


Synthesis Analysis

There are several methods for synthesizing isoquinolines. One of the most common methods is the Pomeranz-Fritsch reaction, which involves the cyclization of anilines and certain carbonyl compounds . Another method involves the reaction of anthranilic acid derivatives .


Molecular Structure Analysis

The molecular structure of isoquinolines consists of a benzene ring fused with a pyridine ring. The position of the nitrogen atom differentiates isoquinolines from quinolines .


Chemical Reactions Analysis

Isoquinolines can undergo a variety of chemical reactions. For example, they can be reduced to dihydroisoquinolines. They can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoquinolines depend on their exact structure. In general, they are aromatic compounds and share many of the properties of other aromatic compounds, such as benzene .

Mechanism of Action

The mechanism of action of isoquinoline derivatives can vary widely depending on their structure and the functional groups they contain. Many isoquinoline derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with isoquinolines also depend on their exact structure. Some isoquinoline derivatives are toxic, while others are used as pharmaceuticals .

Future Directions

The synthesis and study of isoquinoline derivatives is an active area of research, particularly in the field of medicinal chemistry. Researchers are continually developing new synthetic methods and studying the biological activity of these compounds .

properties

IUPAC Name

7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEADKVPMTBYQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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